(3-Bromo-5-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine
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Overview
Description
(3-Bromo-5-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine: is a chemical compound that features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydropyran-4-yl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine typically involves multiple steps, starting with the bromination of 5-trifluoromethyl-phenol to introduce the bromine atom
Industrial Production Methods
In an industrial setting, the compound is likely produced through a combination of batch and continuous flow processes to ensure high purity and yield. Advanced techniques such as catalytic reactions and optimized reaction conditions are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the amine group to an amide or nitro group.
Reduction: : Reducing the trifluoromethyl group to a methyl group.
Substitution: : Replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H2O2) and oxidizing agents like potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Amides, nitro compounds.
Reduction: : Methylated derivatives.
Substitution: : Various substituted phenyl compounds.
Scientific Research Applications
(3-Bromo-5-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
(3-Bromo-5-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine: is unique due to its specific structural features. Similar compounds include:
3-Bromo-5-(trifluoromethyl)phenol
3-Bromo-5-(trifluoromethyl)pyridine
Tetrahydropyran derivatives
Properties
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c13-9-5-8(12(14,15)16)6-11(7-9)17-10-1-3-18-4-2-10/h5-7,10,17H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYARJYUSIFJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC(=CC(=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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